An In-Depth Technical Guide to N-propyl-2-(propylamino)acetamide
An In-Depth Technical Guide to N-propyl-2-(propylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-propyl-2-(propylamino)acetamide, a disubstituted acetamide compound. It details the compound's nomenclature, including its IUPAC name and CAS number, and summarizes its key chemical and physical properties. While specific experimental data for this compound is limited in publicly available literature, this guide outlines a generalized synthetic approach and discusses potential analytical methodologies based on established chemical principles for similar molecules. Furthermore, this document explores the broader context of N-substituted acetamides in drug discovery and development, acknowledging the absence of specific biological data for the title compound.
Chemical Identity and Properties
N-propyl-2-(propylamino)acetamide is a chemical compound with the molecular formula C8H18N2O.[1]
Physicochemical Properties
A summary of the computed physicochemical properties of N-propyl-2-(propylamino)acetamide is provided in the table below. These values are predicted based on its chemical structure and can be valuable for initial experimental design, such as selecting appropriate solvent systems and analytical techniques.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 158.141913 g/mol | PubChem[1] |
| Monoisotopic Mass | 158.141913 g/mol | PubChem[1] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct approach for the synthesis of N-propyl-2-(propylamino)acetamide would involve the coupling of 2-(propylamino)acetic acid with propylamine. This reaction typically requires an activating agent to facilitate the formation of the amide bond.
Caption: Proposed synthetic workflow for N-propyl-2-(propylamino)acetamide.
General Experimental Protocol for Amide Synthesis
The following is a generalized experimental protocol for the synthesis of N-substituted acetamides, which can be adapted for the synthesis of the title compound.
Materials:
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2-(propylamino)acetic acid (or its corresponding ester)
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Propylamine
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A suitable coupling agent (e.g., DCC, EDC, HATU)
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An organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
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A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure:
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Preparation of the Reaction Mixture: Dissolve 2-(propylamino)acetic acid in an appropriate anhydrous organic solvent.
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Activation of the Carboxylic Acid: Add the coupling agent to the solution and stir for a designated period at a controlled temperature (often 0 °C to room temperature) to form the activated intermediate.
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Addition of the Amine: Slowly add propylamine to the reaction mixture, followed by the addition of a base to neutralize the formed acid.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acidic/basic solution. The product is then extracted into an organic solvent. The crude product can be purified using techniques such as column chromatography, recrystallization, or distillation.
Characterization
The synthesized N-propyl-2-(propylamino)acetamide should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques for this purpose include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.
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Elemental Analysis: To determine the elemental composition.
Biological Activity and Potential Applications
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or potential therapeutic applications of N-propyl-2-(propylamino)acetamide.
However, the N-substituted acetamide scaffold is a common feature in a wide range of biologically active molecules. Derivatives of acetamide have been investigated for various pharmacological activities, including but not limited to:
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Anticonvulsant Activity: Some N-substituted amino acid amides have shown activity in seizure models.[2]
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Analgesic Properties: Certain acetamide derivatives have been investigated for their pain-relieving effects.[3]
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Anti-inflammatory and Antioxidant Activity: Studies have reported on acetamide derivatives with potential anti-inflammatory and antioxidant properties.[4][5][6]
It is important to emphasize that these are general activities observed for the broader class of acetamide derivatives, and any potential biological activity of N-propyl-2-(propylamino)acetamide would need to be determined through specific in vitro and in vivo studies.
Future Research Directions
Given the lack of data on N-propyl-2-(propylamino)acetamide, future research could focus on:
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Synthesis and Characterization: Developing and optimizing a specific synthetic protocol for the compound and fully characterizing its physicochemical properties.
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Biological Screening: Screening the compound for a wide range of biological activities, for instance, in assays for CNS disorders, inflammation, or infectious diseases.
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Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, SAR studies could be initiated by synthesizing and testing analogs to understand the key structural features required for its activity.
The logical flow for investigating a novel compound like N-propyl-2-(propylamino)acetamide is depicted below.
Caption: Logical workflow for the investigation of a novel chemical entity.
Conclusion
N-propyl-2-(propylamino)acetamide is a structurally defined chemical entity with known IUPAC nomenclature and CAS registry. While its computed physicochemical properties are available, a significant gap exists in the experimental data concerning its synthesis, biological activity, and mechanism of action. This technical guide has provided a framework for its potential synthesis and characterization based on established chemical principles. Further empirical research is necessary to elucidate the properties and potential applications of this compound for drug discovery and development.
References
- 1. N-propyl-2-(propylamino)acetamide | C8H18N2O | CID 23560856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
